trans-HR22C16

概要

説明

“trans-HR22C16” is a compound known for its unique properties and applications in various fields. It is a part of the Tri-Grain Fortiplex™, which consists of grain extracts, bioactive ingredients, and a powerful moisturizing compound . This compound is formulated to deliver optimal levels of nourishment and moisture to the skin, improving its texture and smoothness .

準備方法

The preparation of trans-HR22C16 involves the extraction of active ingredients from grains such as wheatgerm, oatmeal, and rice bran . These extracts are then combined with bioactive ingredients like carrot root extract and vitamins A, C, and E . The moisturizing compound includes sodium PCA, a natural and integral part of the skin, to boost moisture levels . The industrial production methods involve careful selection and combination of these ingredients to ensure the highest quality and efficacy.

化学反応の分析

trans-HR22C16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Scientific Research Applications

The compound has several important applications across different scientific domains:

Cell Biology

- Mitosis Studies : As a potent inhibitor of Eg5, trans-HR22C16 serves as a probe to investigate the mechanics of mitosis. Researchers utilize this compound to study the dynamics of spindle formation and chromosome segregation during cell division, contributing to a deeper understanding of cellular processes .

- Cell Cycle Arrest : By blocking Eg5 activity, this compound induces cell cycle arrest, providing insights into the regulatory mechanisms governing cell proliferation. This property is particularly useful in elucidating pathways involved in cancer cell growth .

Cancer Research

- Therapeutic Potential : The ability of this compound to inhibit cell division positions it as a candidate for cancer treatment. Preclinical studies have demonstrated its efficacy in inducing apoptosis in rapidly dividing cancer cells, making it a focus for developing new anticancer therapies .

- Drug Development : The compound's unique action mechanism allows for the exploration of novel therapeutic agents targeting Eg5. Its application in drug design aims to enhance selectivity and reduce side effects associated with traditional chemotherapeutics .

Pharmacology

- Target Validation : In pharmacological research, this compound is used to validate Eg5 as a therapeutic target. By assessing the compound's effects on cancer cell lines, researchers can establish a correlation between Eg5 inhibition and reduced tumor growth .

- Combination Therapies : Ongoing studies are investigating the synergistic effects of this compound when combined with other anticancer agents, aiming to improve treatment efficacy and overcome resistance mechanisms observed in various cancers.

Case Study 1: Inhibition of Tumor Growth

A study evaluating the impact of this compound on various cancer cell lines demonstrated significant reductions in cell viability and proliferation rates. The results indicated that treatment with this compound led to increased apoptosis markers, including caspase activation, confirming its role as an effective anticancer agent.

Case Study 2: Mechanistic Insights into Mitosis

Research utilizing this compound has provided critical insights into the molecular mechanisms underlying mitosis. By observing the effects of Eg5 inhibition on spindle dynamics, scientists have elucidated key regulatory pathways that could be targeted for therapeutic intervention.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cell Biology | Mitosis Dynamics Study | Enhanced understanding of spindle formation |

| Cancer Research | Therapeutic Agent Testing | Induced apoptosis in various cancer cells |

| Pharmacology | Target Validation | Established Eg5 as a viable therapeutic target |

作用機序

The mechanism of action of trans-HR22C16 involves its interaction with the skin’s natural components. The grain extracts provide essential nutrients, while the bioactive ingredients enhance cellular functions and protect against oxidative stress . The moisturizing compound, sodium PCA, helps to maintain the skin’s hydration levels by attracting and retaining moisture . These combined effects lead to improved skin texture, smoothness, and overall health .

類似化合物との比較

trans-HR22C16 is unique due to its combination of grain extracts, bioactive ingredients, and moisturizing compounds. Similar compounds include other skincare ingredients like hyaluronic acid, which also provides hydration, and retinoids, known for their anti-aging properties . this compound’s specific formulation offers a balanced approach to skin nourishment and hydration, making it distinct in its effects and applications .

生物活性

trans-HR22C16 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. It is a derivative of β-carboline and has been studied for its biological activity, specifically its role in inhibiting cell division and inducing apoptosis in cancer cells. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its synthesis.

This compound has been identified as a potent inhibitor of the mitotic kinesin Eg5, which is essential for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest and blocks cell division, particularly in taxol-resistant cancer cells . This compound also acts as an inhibitor of topoisomerase II and protein kinases, further contributing to its anticancer properties . The ability to induce apoptosis and DNA damage has been linked to the compound's effectiveness against various cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated in several studies using different cancer cell lines. Below is a summary of its efficacy based on IC50 values reported in various research findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.86 | Induction of apoptosis |

| A549 | 2.39 | Inhibition of topoisomerase I |

| HeLa | 3.63 | DNA intercalation |

| DU-145 | 2.63 | Induction of mitotic arrest |

| B-16 | 5.30 | Apoptosis induction |

| HEK-293 (normal) | 95.37 | Selectivity towards cancer cells |

These results indicate that this compound exhibits significant potency against various cancer cell lines while showing minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : In this study, this compound was shown to induce apoptotic cell death in MDA-MB-231 breast cancer cells with an IC50 value of 15.95 μM. The study highlighted the compound's ability to disrupt normal mitotic processes, leading to increased cell death in resistant cancer types .

- Evaluation Against Taxol-Resistant Cells : Research indicated that this compound effectively induced mitotic arrest in taxol-resistant cancer cells, showcasing its potential as a treatment option for patients who do not respond to conventional therapies .

- Synthesis and Testing of Derivatives : A series of derivatives based on HR22C16 were synthesized and evaluated for their anticancer activity. Some derivatives exhibited even greater potency than the parent compound, indicating the potential for developing more effective analogs .

Synthesis

The synthesis of this compound involves several steps, including the use of microwave-assisted techniques to enhance efficiency and yield. The compound is typically derived from tetrahydro-β-carboline precursors through reactions with isocyanates . The following table summarizes key steps in the synthesis process:

| Step | Description |

|---|---|

| Reaction with Isocyanates | Formation of β-carboline derivatives |

| Microwave Irradiation | Accelerates reaction rates and improves yields |

| Purification | Use of chromatographic techniques for final product isolation |

特性

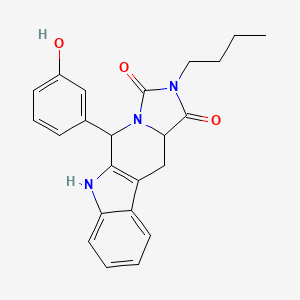

IUPAC Name |

13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGCPAFIELNTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。